1-(Acetyloxy)quinoxalin-2(1H)-one
Description
1-(Acetyloxy)quinoxalin-2(1H)-one is a quinoxalinone derivative featuring an acetyloxy (-OAc) group at the N1 position of the heterocyclic core. Quinoxalin-2(1H)-ones are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring system. The acetyloxy group can influence electronic properties, solubility, and bioactivity, making this compound a candidate for pharmacological and material science applications.
Properties
CAS No. |
111697-36-0 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(2-oxoquinoxalin-1-yl) acetate |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)15-12-9-5-3-2-4-8(9)11-6-10(12)14/h2-6H,1H3 |
InChI Key |
XDOJEWNAPRMAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C2=CC=CC=C2N=CC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Acetyloxy)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one. One common method is the condensation of 2,3-aryl diamine with 2,3-dicarbonyl compounds in the presence of acetic acid, hydrochloric acid, or ethanol . Additionally, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a sustainable protocol, offering robust applications in various industries .
Chemical Reactions Analysis
1-(Acetyloxy)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation and alkylation reactions
Substitution: Arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation.
Common Reagents and Conditions: These reactions often proceed under metal-, oxidant-, and reagent-free conditions, making them environmentally benign
Major Products: The products formed from these reactions include azolated and alkylated quinoxalin-2(1H)-ones
Scientific Research Applications
1-(Acetyloxy)quinoxalin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)quinoxalin-2(1H)-one involves its ability to undergo C–H bond activation, leading to various functionalizations . The molecular targets and pathways involved in its biological activities are still under investigation, but its diverse reactivity suggests multiple potential mechanisms .
Comparison with Similar Compounds
Key Data Tables
Table 1: Representative Quinoxalin-2(1H)-one Derivatives
Discussion
1-(Acetyloxy)quinoxalin-2(1H)-one occupies a niche among quinoxalinone derivatives due to its understudied N1-acetyloxy substitution. In contrast, C3-functionalized analogs dominate literature, with demonstrated efficacy in antimicrobial and material applications. Metal-free and microwave-assisted syntheses offer sustainable routes for scale-up, while heterogeneous catalysis aligns with green chemistry principles .
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